Ethyl 2-methylenepent-4-ynoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
ethyl 2-methylidenepent-4-ynoate |
InChI |
InChI=1S/C8H10O2/c1-4-6-7(3)8(9)10-5-2/h1H,3,5-6H2,2H3 |
InChI Key |
KOZQCKWPLUNGNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CC#C |
Canonical SMILES |
CCOC(=O)C(=C)CC#C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Ethyl 2 Methylenepent 4 Ynoate and Its Analogues
Direct Synthetic Pathways for Ethyl 2-Methylenepent-4-ynoate
Direct synthetic strategies offer an efficient means to access this compound, primarily through carbon-carbon bond-forming reactions that simultaneously introduce the key functional groups.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. oup.comjst.go.jp This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. uta.edu For the synthesis of α-methylene esters, a key intermediate is a phosphonate (B1237965) reagent bearing an ester group at the α-position.
The general approach involves the reaction of an appropriate phosphonate, such as triethyl phosphonoacetate, with a suitable base to generate the corresponding carbanion. This nucleophilic species then reacts with an aldehyde to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to yield the desired α,β-unsaturated ester. jst.go.jp The choice of base and reaction conditions can significantly influence the stereoselectivity of the reaction, with conditions often optimized to favor the formation of the more stable E-isomer. oup.comresearchgate.net For instance, the use of LiOH·H₂O or Ba(OH)₂·8H₂O as a base in a solvent-free HWE reaction has been shown to produce (E)-α-methyl-α,β-unsaturated esters with high selectivity. oup.comresearchgate.net Similarly, employing lithium tert-butoxide as the base in hexane (B92381) has also demonstrated improved E-isomer selectivity in the formation of α-methyl- or α-ethyl-α,β-unsaturated esters. researchgate.net
Table 1: Examples of HWE Reaction Conditions for α,β-Unsaturated Ester Synthesis
| Phosphonate Reagent | Aldehyde | Base | Solvent | Selectivity (E:Z) | Yield (%) | Reference |
| Triethyl 2-phosphonopropionate | Aromatic aldehydes | LiOH·H₂O | None | 95:5 to 99:1 | 83-97 | oup.com |
| Ethyl 2-(diisopropylphosphono)propionate | Aliphatic aldehydes | LiOH·H₂O | None | 97:3 to 98:2 | - | oup.com |
| Triethyl-2-phosphonopropionate | Various aldehydes | Lithium tert-butoxide | Hexane | High E-selectivity | - | researchgate.net |
One-pot procedures that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound, a one-pot strategy involving the alkylation of a phosphonoacetate followed by a Horner-Wadsworth-Emmons reaction with formaldehyde (B43269) has been developed. thieme-connect.com This method allows for the introduction of the propargyl group and subsequent methylenation in a single reaction vessel. thieme-connect.com The process begins with the alkylation of a phosphonoacetate with a suitable electrophile, such as 3-bromopropyne, followed by the addition of formaldehyde to achieve the methylenation, yielding the final α,β-unsaturated ester. thieme-connect.com
Another approach involves the use of the Nysted reagent in combination with titanocene (B72419) dichloride for the methylenation of esters, which can be part of a one-pot sequence. researchgate.net While not directly applied to this compound in the reviewed literature, this methodology presents a potential route for the conversion of a suitable precursor ester into the desired methylene (B1212753) group.
Indirect Routes and Precursor Functionalization
Indirect routes to this compound rely on the modification of existing molecular frameworks that already contain some of the required structural features.
A common strategy involves starting with a readily available pentynoate derivative, such as ethyl pent-4-ynoate (B8414991), and introducing the methylene group at the C2 position. sigmaaldrich.comcymitquimica.com This can be achieved through various α-functionalization reactions. For instance, deprotonation of the α-carbon with a suitable base followed by reaction with an appropriate electrophile can introduce the desired functionality. While specific examples for the direct methylenation of ethyl pent-4-ynoate are not extensively detailed, analogous transformations on similar ester systems are well-established in organic synthesis.
Another approach involves the dehydration of β-ketoesters to form alkynyl esters. nih.gov This one-pot method proceeds through a vinyl triflate intermediate and can selectively yield conjugated alkynyl esters depending on the reaction conditions. nih.gov For example, the dianion of ethyl acetoacetate (B1235776) can be alkylated with benzyl (B1604629) bromide and then treated with triflic anhydride (B1165640) to produce a conjugated alkynoate. nih.gov
The conversion of alkenes to alkynes is a fundamental transformation in organic chemistry and can be applied to the synthesis of the target molecule. chemistrysteps.com This typically involves a two-step process: halogenation of the alkene to form a dihalide, followed by double dehydrohalogenation using a strong base like sodium amide (NaNH₂) to generate the triple bond. chemistrysteps.com This strategy could be employed if a suitable alkene precursor, such as ethyl 2-methylpent-4-enoate, is available. prepchem.comchemicalbook.com
Alternatively, transformations involving haloalkynes can be utilized. For example, the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate has been achieved through an olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal. researchgate.net This suggests that a similar strategy could be adapted for the synthesis of this compound, starting from a suitable halo-substituted precursor.
Asymmetric Synthesis Approaches
The development of asymmetric methods to synthesize chiral molecules is a major focus of modern organic synthesis. york.ac.uk For analogues of this compound, asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk
One notable example is the asymmetric addition of methyl propiolate to aliphatic aldehydes, catalyzed by a chiral ProPhenol ligand in the presence of dimethylzinc. mdpi.com This method has been successfully applied to the synthesis of various (R)-methyl-4-hydroxynon-2-ynoate analogues with high enantiomeric excess (ee). mdpi.com Although this produces a hydroxylated and methylated analogue, it demonstrates a viable strategy for introducing chirality into similar alkyne-containing ester systems. Further functional group manipulations could then potentially lead to the desired this compound structure.
Table 2: Asymmetric Synthesis of Chiral Alkynyl Esters
| Aldehyde | Product | Yield (%) | ee (%) | Reference |
| Heptanal | (R)-Methyl-4-hydroxynon-2-ynoate | 71 | 99 | mdpi.com |
| Octanal | (R)-Methyl-4-hydroxydec-2-ynoate | 66 | 99 | mdpi.com |
| Hexanal | (R)-Methyl-4-hydroxyoct-2-ynoate | 68 | 99 | mdpi.com |
| Propanal | (R)-Methyl-4-hydroxypent-2-ynoate | 63 | 99 | mdpi.com |
While direct asymmetric syntheses of this compound are not prominently featured in the reviewed literature, the principles of asymmetric catalysis and the use of chiral building blocks provide a clear pathway for future research in this area. umich.edubldpharm.com
Chiral Auxiliary and Ligand-Controlled Methods for Enantioselective Formation
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. wikipedia.org In the context of α-methylene-γ,δ-alkynoic esters, chiral auxiliaries can be employed to direct the formation of a specific enantiomer.
Commonly used chiral auxiliaries include oxazolidinones and camphorsultams. wikipedia.org For instance, chiral oxazolidinones, which are commercially available or can be prepared from amino alcohols, can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. wikipedia.org The chiral environment provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. researchgate.net The auxiliary can then be cleaved to furnish the desired enantiomerically enriched product. wikipedia.org
The choice of the chiral auxiliary and the reaction conditions, such as the base and solvent, are critical in achieving high stereoselectivity. For example, the use of lithium or sodium amide bases or dibutylboryl trifluorosulfonate can lead to the selective formation of Z-enolates from N-acyloxazolidinones, which then react with high diastereoselectivity. researchgate.net Similarly, the Helmchen group developed camphor-derived chiral auxiliaries that, after selective deprotonation to form either the E- or Z-enolate, react with alkyl halides to produce enantiopure alcohols after reduction. researchgate.net
While direct examples for the enantioselective synthesis of this compound using chiral auxiliaries are not extensively detailed in the provided results, the principles are well-established for related systems. wikipedia.orgresearchgate.net The application of these methods would involve attaching a chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to introduce the methylene and alkyne functionalities, and then removing the auxiliary.
Stereoselective Alkylation and Coupling Strategies
Stereoselective alkylation is a powerful tool for constructing chiral centers. In the synthesis of analogues of this compound, the stereocontrolled alkylation of enolates is a key strategy. udel.edu The stereochemical outcome of these reactions can be influenced by various factors, including the geometry of the enolate (E or Z), the nature of the counter-ion, and the presence of chiral ligands or auxiliaries. udel.edu
Evans demonstrated that chiral metal enolates, particularly those derived from N-acyl oxazolidinones, undergo highly stereoselective alkylation reactions. udel.edu The stereoselectivity arises from the rigid chelated transition state, which directs the approach of the electrophile. nih.gov The alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones has also been shown to proceed with high diastereoselectivity. ub.edu
In addition to alkylation, stereoselective coupling reactions are also employed. For instance, a highly torquoselective olefination of alkynoates has been described to produce functionalized tetrasubstituted olefins, specifically (E)-2-en-4-ynoic acids. acs.org This method highlights the ability to control the stereochemistry of the double bond.
While specific examples detailing the stereoselective alkylation for the direct synthesis of this compound are not prevalent in the provided search results, the established principles of stereoselective alkylation of chiral enolates provide a clear framework for how such a synthesis could be achieved. udel.edunih.gov
Metal-Catalyzed Synthetic Protocols
Metal-catalyzed reactions have become indispensable in modern organic synthesis due to their high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues can be effectively achieved through various metal-catalyzed cross-coupling and functionalization reactions.
Cross-Coupling Reactions for C–C Bond Formation (e.g., Fe-catalyzed, Rh-catalyzed)
Iron- and rhodium-catalyzed cross-coupling reactions offer powerful and often more sustainable alternatives to traditional palladium-catalyzed methods for forming carbon-carbon bonds. organic-chemistry.orgnih.gov
Iron-Catalyzed Cross-Coupling:
Iron catalysts, being abundant, inexpensive, and environmentally benign, have gained significant attention. nih.govorganic-chemistry.org Iron salts like FeCl₃ can catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl bromides or triflates to produce conjugated enynes in high yields. organic-chemistry.org The addition of lithium salts, such as LiBr, can accelerate these reactions. organic-chemistry.org This methodology is stereoselective and compatible with a range of substrates. organic-chemistry.org A proposed mechanism involves the in situ reduction of FeCl₃ to a low-valent iron species that facilitates oxidative addition and reductive elimination steps. organic-chemistry.org Iron-catalyzed cross-coupling reactions are known to tolerate various functional groups, including esters, making them suitable for the synthesis of compounds like this compound. nih.govorganic-chemistry.org For example, Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents has been used to prepare ethyl (4E)-alkenoates. researchgate.net
| Catalyst | Coupling Partners | Additive | Yield | Reference |
| FeCl₃ | Alkynyl Grignard + Alkenyl bromide/triflate | LiBr | High to excellent | organic-chemistry.org |
| Fe(acac)₃ | Bis-(aryl)manganese + Alkenyl iodide/bromide | None | Good | mdpi.com |
Rhodium-Catalyzed Cross-Coupling:
Rhodium catalysts are particularly effective in asymmetric transformations. nih.gov Rhodium-catalyzed asymmetric enyne cycloisomerization reactions of terminal alkynes have been developed to form cyclopentane (B165970) rings with high enantioselectivity. nih.gov While this is a cyclization reaction, the underlying principles of rhodium catalysis can be applied to cross-coupling reactions. Rhodium-catalyzed 1,4-addition of arylboronic acids to enones is another example of a powerful C-C bond-forming reaction that proceeds with high enantioselectivity. rsc.org The hydroaminomethylation of alkenes, a tandem reaction involving hydroformylation and reductive amination, can be catalyzed by rhodium complexes, demonstrating their versatility. d-nb.info
| Catalyst System | Reaction Type | Key Feature | Reference |
| [Rh((S)-BINAP)]SbF₆ | Asymmetric enyne cycloisomerization | >99% ee | nih.gov |
| Rhodium/Chiral Ligand | Enantioselective 1,4-addition | High regio- and enantioselectivities | rsc.org |
| Rh(acac)(cod)/SulfoXantphos | Hydroaminomethylation | High regioselectivity | d-nb.info |
Selective Alkyne Functionalization Catalysis
The terminal alkyne moiety in this compound offers a prime site for selective functionalization. Various metal catalysts can be employed to achieve this, leading to a diverse range of derivatives.
Cobalt-N-heterocyclic carbene (NHC) complexes have been shown to selectively functionalize alkynes. rsc.org Depending on the auxiliary ligand on the cobalt center, the reaction can be directed towards either cyclotrimerization or hydroboration. rsc.org For instance, a labile acac ligand promotes cyclotrimerization, while a rigid Cp* ligand facilitates hydroboration. rsc.org
Iron complexes have also been utilized for the Z-selective hydroboration of terminal alkynes. nih.gov A stable trans-dihydride iron complex can catalyze this transformation at room temperature to give near quantitative yields of the Z-vinylboronate ester. nih.gov Interestingly, the same catalyst can produce the E-vinylboronate at a slightly elevated temperature. nih.gov
Palladium catalysts are widely used for the difunctionalization of internal alkynes. acs.orgacs.org For example, a Pd(II)-catalyzed reaction of enynoates with electron-deficient alkenes proceeds via a 6-endo cyclization followed by alkenylation to afford highly substituted pyrones. acs.orgacs.org Platinum catalysts have been employed for the regioselective hydrosilylation of enynoates. researchgate.net
| Catalyst | Reaction | Selectivity | Reference |
| Cobalt-NHC with acac ligand | Cyclotrimerization | ~90% for 1,2,4-substituted benzene | rsc.org |
| Cobalt-NHC with Cp* ligand | Hydroboration | β-selective trans-product | rsc.org |
| (PCNHCP)Fe(H)₂N₂ | Hydroboration | Z-selective | nih.gov |
| Pd(II) | 6-Endo cyclization/alkenylation | High regioselectivity | acs.orgacs.org |
| PtCl₂/cy-DPEphos | Hydrosilylation | Regioselective | researchgate.net |
Green Chemistry Considerations in Synthetic Route Design
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov When designing synthetic routes for this compound, several green chemistry aspects can be considered to enhance the sustainability of the process.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferable to substitution and elimination reactions that generate stoichiometric byproducts. One-pot reactions, like the Horner-Wadsworth-Emmons approach for this compound's synthesis, are advantageous as they reduce the number of work-up and purification steps, minimizing waste. thieme-connect.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of iron-catalyzed cross-coupling reactions is a prime example of a greener alternative to stoichiometric reagents or more toxic heavy metal catalysts like palladium. organic-chemistry.orgnih.gov
Safer Solvents and Auxiliaries: The choice of solvents and other auxiliary substances should be made to minimize their environmental impact. nih.gov Ideally, reactions should be conducted in benign solvents like water or, if possible, in the absence of a solvent. pandawainstitute.com Research into performing reactions like hydroaminomethylation in aqueous microemulsion systems is a step in this direction. d-nb.info
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. pandawainstitute.com The development of catalysts that are active under mild conditions is a key area of green chemistry research.
Use of Renewable Feedstocks: While not directly addressed in the provided search results for this specific compound, a broader green chemistry goal is to utilize renewable starting materials.
By incorporating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally friendly.
Iii. Reaction Pathways and Mechanistic Investigations of Ethyl 2 Methylenepent 4 Ynoate
Cycloaddition Chemistry
The conjugated system of ethyl 2-methylenepent-4-ynoate is particularly amenable to cycloaddition reactions, where new rings are formed. These reactions can be either intramolecular or intermolecular and are a powerful tool for the synthesis of complex cyclic molecules.
While specific studies on the [3+2] cycloaddition reactions of this compound are not extensively documented, the reactivity of similar yne-vinylidenecyclopropanes suggests potential pathways. For instance, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of related systems lead to the formation of cyclopenta[c]pyridine derivatives. rsc.org Gold-catalyzed intermolecular formal [3+2] cycloadditions between vinyldiazo derivatives and allenes have also been reported, yielding cyclopentene (B43876) carboxylates. semanticscholar.org Such reactions highlight the potential of the methylene (B1212753) and alkyne units within this compound to participate in similar transformations. The azide-alkyne cycloaddition, a type of [3+2] cycloaddition, is a common reaction for alkynes, though its application to this specific molecule is not detailed in the provided results.
Electrophilic and Nucleophilic Additions
The double and triple bonds in this compound are susceptible to both electrophilic and nucleophilic attacks. The regioselectivity and stereoselectivity of these additions are crucial aspects of its reactivity.
The regioselectivity of addition reactions to unsymmetrical alkynes and alkenes is a key consideration. In related compounds, the terminal alkene is noted to be more reactive in electrophilic additions due to reduced steric hindrance. For instance, in the context of Michael additions, the α,β-unsaturated ester can act as a Michael acceptor. vulcanchem.com The stereoselectivity of such additions can be high, as seen in the synthesis of α-arylated piperidines where intramolecular amination of benzylic C-H bonds leads to high diastereoselectivity. nih.gov
A study on the synthesis of substituted piperidine-2,4-diones via Dieckmann cyclizations involved a Michael addition to an α,β-unsaturated ester, demonstrating the control of stereochemistry in such reactions. core.ac.uk
| Reaction Type | Substrate Example | Product | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Amination | Aldehyde with β-methyl group | trans-2,5-disubstituted piperidine | 93:7 | nih.gov |
| Intramolecular Amination | Aldehyde with α-methyl group | cis-2,5-disubstituted piperidine | 92:8 | nih.gov |
| Michael Addition | (S)-N-(α-methylbenzyl)allylamine and methyl 4-methylpent-2-enoate | Chiral amine | - | core.ac.uk |
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond.
Hydration: The addition of water to an alkyne, typically catalyzed by acid, results in the formation of a ketone.
Hydroamination: The addition of an N-H bond across an unsaturated C-C bond is a direct method for synthesizing nitrogen-containing compounds. Acid-catalyzed hydroaminations have been utilized to synthesize pyrrolidines and other poly-cyclic systems. cardiff.ac.uk
Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes and alkynes proceeds via an electrophilic addition mechanism.
While specific data for this compound is not available, these general principles of hydrofunctionalization would apply to its alkene and alkyne moieties.
Annulation and Ring-Forming Transformations
This compound can serve as a building block in various annulation reactions to construct cyclic and polycyclic frameworks. For example, Rh(III)-catalyzed C-H activation and [4+2] annulation of indoles with 4-hydroxy-2-alkynoates have been shown to produce indole-fused polyheterocycles with excellent regioselectivity. ucl.ac.uk This highlights the potential of the alkyne functionality in this compound to participate in similar C-H activation and annulation cascades.
Another example is the TFA-catalyzed sequential amination/annulation/aromatization reaction of 2-propynyl-1,3-dicarbonyl compounds, which leads to the formation of substituted pyrroles. semanticscholar.org
| Reaction | Reactants | Catalyst | Product | Reference |
| C-H Activation/[4+2] Annulation/Lactonization | Indoles and 4-hydroxy-2-alkynoates | Rh(III) | Indole-fused polyheterocycles | ucl.ac.uk |
| Amination/Annulation/Aromatization | 2-Propynyl-1,3-dicarbonyl and amine | TFA | Substituted pyrroles | semanticscholar.org |
Metal-Catalyzed Annulation/Lactonization Cascades
Metal-catalyzed reactions that proceed via a cascade mechanism are highly efficient for building complex cyclic structures in a single step. In the context of this compound and similar compounds, these cascades often involve an annulation (ring-forming) step followed by lactonization to yield polycyclic lactones.
Rhodium(III)-catalyzed [4+2] annulation/lactonization cascades have been effectively used to synthesize complex heterocyclic systems. For instance, the reaction of indoles with 4-hydroxy-2-alkynoates, a class of compounds structurally related to this compound, can produce furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-diones. ucl.ac.uk This process occurs under mild conditions and demonstrates high regioselectivity. ucl.ac.uk The proposed mechanism involves C-H activation of the indole, followed by a [4+2] annulation with the alkynoate and a subsequent lactonization step. ucl.ac.uk While this specific example does not use this compound itself, the reactivity pattern is highly relevant. The general strategy involves the activation of a C-H bond by a transition metal, which then adds across the alkyne of the ester, leading to a cyclized intermediate that can undergo lactonization.
The following table summarizes a representative Rh(III)-catalyzed annulation/lactonization reaction.
| Reactants | Catalyst | Solvent | Product | Yield |
| N-pivaloylindole, Ethyl 4-hydroxy-4-methylpent-2-ynoate | [RhCp*Cl2]2, AgSbF6 | DCE | Furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-dione derivative | 92% |
| Data sourced from a study on Rh(III)-catalyzed cascade reactions of indoles. ucl.ac.uk |
Heterocycle Formation via Cyclization Reactions
The unique structure of this compound, containing both an activated alkene and a terminal alkyne, makes it an excellent precursor for the synthesis of various heterocycles through cyclization reactions. These reactions can be promoted by various catalysts and reaction conditions, leading to a diverse range of five- and six-membered rings.
Transition metal-catalyzed cyclization reactions are a powerful tool for constructing heterocyclic scaffolds from simple starting materials. ucl.ac.ukclockss.org For example, intramolecular cyclization of precursors containing alkynes and various oxygenated nucleophiles, catalyzed by metal complexes, is a well-established method for creating oxygen-containing heterocycles. clockss.org The reaction is typically initiated by the formation of a π-complex between the metal catalyst and the unsaturated bond, followed by nucleophilic attack. clockss.org
Iodine has also been shown to be an effective catalyst for the cyclization of γ-alkenyl ketones to form 3,4-dihydro-2H-pyran derivatives. vhu.edu.vn This type of reaction proceeds via a 6-endo-trig cyclization and offers a metal-free alternative for heterocycle synthesis. vhu.edu.vn
The following table provides examples of heterocycle formation from precursors with structural similarities to this compound.
| Starting Material Type | Catalyst/Reagent | Heterocyclic Product Type |
| γ-Alkenyl β-ketoester | I2 | 3,4-Dihydro-2H-pyran |
| O-Propargylated alcohol | BF3·OEt2 | Tetrahydropyrano[3,4-b]pyran |
| (But-3-yn-1-yloxy)malonate | CuI | 5,6-Dihydro-2H-pyran |
| This table is a compilation of data from various sources on heterocyclic synthesis. vhu.edu.vnipb.pt |
Olefin Metathesis Reactions
Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. This compound, with its terminal alkene, is a suitable substrate for various metathesis reactions.
Cross-metathesis (CM) involves the reaction of two different olefins to form new olefinic products. The reaction of this compound with other functionalized olefins can lead to the synthesis of a wide array of di- and poly-functionalized molecules. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations. d-nb.infomdpi.com
For example, the cross-metathesis of fatty acid esters with functionalized olefins like cis-1,4-diacetoxy-2-butene (B1582018) has been studied to produce valuable difunctional compounds. mdpi.com The efficiency of these reactions is often dependent on the specific catalyst and reaction conditions used. mdpi.com While direct examples with this compound are not prevalent in the provided search results, the reactivity of structurally similar terminal olefins suggests its potential in such transformations. The reaction of acyclic monoterpenes with diethyl maleate (B1232345) has been shown to produce unsaturated ester products. researchgate.net
The table below illustrates the types of products that can be obtained from cross-metathesis reactions of terminal olefins.
| Olefin 1 | Olefin 2 | Catalyst | Product Type |
| Ethyl oleate | cis-1,4-diacetoxy-2-butene | Hoveyda-Grubbs II | α,ω-Difunctionalized alkenes |
| cis-3-Methylpent-2-ene | Diethyl maleate | Grubbs second-generation catalyst | Unsaturated esters |
| Data compiled from studies on cross-metathesis reactions. mdpi.comresearchgate.net |
Ring-closing metathesis (RCM) is an intramolecular version of olefin metathesis that is widely used to synthesize cyclic compounds. While this compound itself cannot undergo RCM, it can be a precursor to dienes that can then be cyclized. For instance, after a reaction that functionalizes the alkyne into another alkene-containing moiety, the resulting diene could undergo RCM.
The synthesis of unsaturated rings via RCM from linear acetals has been demonstrated. psu.edu These reactions often utilize Grubbs-type catalysts and can be performed under mild conditions. psu.edu The resulting cyclic products can be valuable building blocks for further synthetic transformations. psu.edu For example, the RCM of dipeptides containing allylic side chains has been optimized to produce cyclic peptides, a strategy used to constrain peptide conformations. nih.gov
Detailed Mechanistic Elucidation of Catalytic Transformations
Understanding the mechanisms of catalytic reactions is crucial for optimizing reaction conditions and designing new transformations. The study of reaction intermediates and transition states provides valuable insights into the catalytic cycle.
The mechanisms of metal-catalyzed reactions often involve a series of well-defined steps, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination. In the context of the reactions involving this compound and related compounds, several key intermediates have been proposed and, in some cases, identified.
For gold-catalyzed reactions of vinyldiazo compounds with alkenylsilanes, a stepwise mechanism is proposed. nih.gov This begins with the formation of a gold carbene intermediate, which is then attacked by the vinylsilane to generate a carbocationic species. nih.gov This intermediate is stabilized by both π-conjugation and hyperconjugation from the silyl (B83357) group. nih.gov
In metalloradical catalysis, the mechanism involves the homolytic activation of substrates by a metalloradical catalyst, generating organic radical intermediates. nih.gov For example, with cobalt(II) porphyrin catalysts, α-Co(III)-alkyl radicals have been identified as key intermediates in catalytic radical C-H alkylation. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model reaction pathways and determine the energies of intermediates and transition states. nih.govcuni.cz These studies can help to rationalize the observed stereochemical outcomes and regioselectivity of reactions. For example, in the gold-catalyzed reaction of vinyldiazo compounds, the E-configuration of the product is attributed to the preferred conformation of the carbene intermediate. nih.gov
Hydrogen-bond donor catalysis represents another area where mechanistic understanding is advancing. In the enantioselective allylation of α-chloroglycinates, kinetic and computational studies support an SN2-type mechanism, where the catalyst promotes the reaction without the formation of a dissociated ion pair. harvard.edu
Kinetic and Thermodynamic Aspects of Catalyzed Reactions
The kinetic and thermodynamic parameters of catalyzed reactions involving this compound are crucial for understanding reaction feasibility, efficiency, and for optimizing reaction conditions. While specific experimental kinetic and thermodynamic data for catalyzed reactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies, particularly Density Functional Theory (DFT) calculations, and from experimental data on closely related systems. These studies help to elucidate the energy profiles of reaction pathways, including the stability of intermediates and the energy barriers of transition states.
General Principles from Related Systems
Catalyzed reactions, such as cycloadditions and cross-coupling reactions involving enynes, are often investigated using computational chemistry to model their kinetic and thermodynamic aspects. DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, providing estimates for key parameters like activation energy (ΔG‡), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG).
For instance, in gold-catalyzed reactions of vinyldiazo compounds with allenes, which share structural similarities with the enyne functionality of this compound, DFT studies have been employed to rationalize the observed regioselectivity and stereoselectivity. semanticscholar.orgnih.gov These computational models can predict the most likely reaction pathway by comparing the activation barriers of different possible routes.
Similarly, investigations into palladium-catalyzed cross-coupling reactions often rely on a combination of experimental and computational methods to understand the operative mechanisms. researchgate.net DFT analysis can reveal the free energy profile of the catalytic cycle, identifying the rate-determining step and the thermodynamic driving force of the reaction. researchgate.net
Expected Kinetic and Thermodynamic Features
Based on studies of analogous systems, several key kinetic and thermodynamic features can be anticipated for catalyzed reactions of this compound:
Activation Energy: The activation energy for a catalyzed reaction of this compound is expected to be significantly lower than that of the uncatalyzed reaction. The specific value would depend on the catalyst and the reaction type. For example, DFT calculations on Diels-Alder reactions of related compounds have shown activation free energies in the range that allows the reaction to proceed under mild conditions. researchgate.net
Influence of Substituents: The electronic and steric properties of substituents on the this compound backbone, as well as on the catalyst, can have a profound impact on both the kinetics and thermodynamics of the reaction. Electron-donating or withdrawing groups can alter the stability of intermediates and transition states, thereby affecting reaction rates and product distributions. researchgate.net
Illustrative Data from Computational Studies on Analogous Systems
While direct experimental data for this compound is scarce, the following table presents representative calculated kinetic and thermodynamic parameters from DFT studies on similar catalyzed reactions. These values serve to illustrate the type of data that is sought and the general magnitude of these parameters.
| Reaction Type (Analogous System) | Catalyst | Parameter | Calculated Value (kcal/mol) | Reference |
| Gold-Catalyzed [3+2] Cycloaddition | [IPrAu(MeCN)][SbF6] | ΔG‡ (Activation Free Energy) | Not explicitly stated, but reaction proceeds at RT | semanticscholar.org |
| Palladium-Catalyzed β-Aryl Elimination | Pd(PPh3)4 | ΔG‡ (Activation Free Energy) | ~15-20 (estimated from profile) | researchgate.net |
| Diels-Alder Cycloaddition | (Lewis Acid) | ΔG‡ (Activation Free Energy) | 14.8 | rug.nl |
| Diels-Alder Cycloaddition | (Lewis Acid) | ΔG (Reaction Free Energy) | -1.3 | rug.nl |
| Gold-Catalyzed Internal Redox | Gold(I) | ΔG (Relative Intermediate Stability) | -4.0 | frontiersin.org |
Table 1. Representative Calculated Kinetic and Thermodynamic Parameters for Analogous Catalyzed Reactions. Note: These values are for illustrative purposes and are not experimental data for this compound.
Research Findings from Detailed Studies
Detailed mechanistic studies on related compounds provide further insights. For example, a DFT study on the gold-catalyzed internal redox cycloisomerization of o-nitroarylalkyne derivatives revealed that the relative stability of the resulting α-oxo gold carbene intermediates is a key factor in determining the reaction outcome. frontiersin.org The calculations showed that the intermediate formed via a 6-endo-dig cyclization is thermodynamically more stable than the one from a 5-exo-dig pathway. frontiersin.org This type of detailed computational analysis would be invaluable for predicting the behavior of this compound in similar transformations.
In another example, a combined experimental and computational study of a palladium-catalyzed reversible C-C bond formation highlighted the importance of understanding both the forward and reverse reaction pathways. researchgate.net The DFT analysis provided a free energy profile that rationalized the observed product distribution and the conditions under which reversibility was observed. researchgate.net
Iv. Applications of Ethyl 2 Methylenepent 4 Ynoate in Complex Molecular Synthesis and Materials Science
Precursor in Heterocyclic Compound Synthesis
The reactivity of ethyl 2-methylenepent-4-ynoate makes it an excellent starting material for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.
Synthesis of Functionalized Pyrrole (B145914) Derivatives
Pyrroles are a critical class of nitrogen-containing heterocycles found in numerous biologically active compounds. gaylordchemical.comorganic-chemistry.org The synthesis of functionalized pyrroles is a significant area of research in organic chemistry. gaylordchemical.comorganic-chemistry.orgmetu.edu.tr this compound can be utilized in multi-component reactions to generate highly substituted pyrrole derivatives. For instance, reactions involving primary amines, diketene, and nitrostyrene (B7858105) can lead to the formation of functionalized pyrroles in good yields. organic-chemistry.org These reactions often proceed under mild conditions and demonstrate a broad substrate scope. gaylordchemical.comorganic-chemistry.org
One notable approach involves the iron(III) chloride-catalyzed reaction between nitrostyrene, ethyl propiolate, and benzylamine (B48309) to produce trisubstituted pyrroles. jmchemsci.com This method has been extended to the synthesis of tetra- and penta-substituted pyrroles by modifying the reaction conditions and substrates. jmchemsci.com The use of inexpensive and relatively non-toxic catalysts like FeCl3 makes these synthetic routes economically and environmentally attractive. jmchemsci.com
Furthermore, the development of one-pot syntheses for α-substituted acrylates using the Horner-Wadsworth-Emmons (HWE) reaction highlights the versatility of related phosphonate (B1237965) reagents. thieme-connect.com This methodology allows for the introduction of diverse side-chains, including those relevant to amino acids, under mild conditions. thieme-connect.com
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Primary amines, diketene, nitrostyrene | None | Functionalized pyrrole derivatives | 80-90% | organic-chemistry.org |
| Nitrostyrene, ethyl propiolate, benzylamine | FeCl3 | Trisubstituted pyrrole | Moderate to good | jmchemsci.com |
| Triethyl phosphonoacetate, 3-bromopropyne | Not specified | This compound | Not specified | thieme-connect.com |
Construction of Substituted Furan (B31954) and Pyran Skeletons
Substituted furans and pyrans are core structures in a multitude of natural products and biologically active compounds. vhu.edu.vn Molecular iodine has been demonstrated as a practical and mild catalyst for the synthesis of these heterocycles. vhu.edu.vn This method is advantageous as it can be performed under solvent-free conditions at ambient temperature. vhu.edu.vn The reaction of ethyl 2-benzoylhex-4-ynoate, a related compound, in the presence of a catalyst can lead to the formation of substituted furans. vhu.edu.vn A notable observation is the fluorescence of some of the resulting aryl-substituted furan derivatives under UV light. vhu.edu.vn
The synthesis of dihydropyranones and furanones can also be achieved through mercury(II)-mediated rearrangement of epoxy alkynols and alkynone diols. ucl.ac.uk This methodology allows for the stereocontrolled construction of these important heterocyclic systems. ucl.ac.uk
Formation of Other Nitrogen- and Oxygen-Containing Heterocyclic Systems
The unique reactivity of this compound and its derivatives extends to the synthesis of a variety of other heterocyclic systems. For example, it can be a precursor for the synthesis of pyrazolo[1,5-a] thieme-connect.comvhu.edu.vnresearchgate.nettriazin-4-ones and pyrazolo[1,5-a] thieme-connect.comvhu.edu.vnresearchgate.nettriazines, which are of pharmacological interest. chimia.ch The development of both solution- and solid-phase synthetic methodologies has enabled the rapid and efficient generation of libraries of these compounds. chimia.ch
Furthermore, the synthesis of 1,2,3,5-tetrasubstituted pyrrole derivatives has been achieved through an acid-catalyzed cyclization reaction of 1,3-dicarbonyl compounds alkylated with propargyl bromide, followed by reaction with primary amines. metu.edu.tr This highlights the utility of the propargyl group, which is present in this compound, in constructing complex heterocyclic frameworks.
Building Block for Natural Product and Pharmaceutical Analog Synthesis
The structural features of this compound make it an attractive building block for the total synthesis of natural products and the design of their analogs with potential pharmaceutical applications.
Strategic Integration into Natural Product Total Synthesis Schemes
The furanocembranes, a family of marine diterpenoids, represent a class of natural products where building blocks similar to this compound are employed. gla.ac.uk The synthesis of these complex macrocyclic structures often involves the strategic coupling of fragments containing furan and butenolide moieties. gla.ac.uk Key strategies have included intramolecular Knoevenagel condensation and organocatalytic furan formation. gla.ac.uk While direct use of this compound might not be explicitly detailed in every synthesis, the underlying principles of using multifunctional building blocks are evident.
Design and Synthesis of Biologically Relevant Derivatives
The synthesis of non-natural aza-iridoids has been explored using ynamides, which share the carbon-carbon triple bond functionality with this compound. acs.org These synthetic efforts can lead to novel molecular scaffolds with potential biological activity. acs.org The ability to introduce various substituents allows for the fine-tuning of the properties of the resulting molecules.
Monomer in Polymer Chemistry and Materials Applications
This compound emerges as a valuable monomer in polymer chemistry, primarily due to its dual functionality: a polymerizable α-methylene group and a versatile alkyne side chain. This unique structure allows for its incorporation into polymer backbones and subsequent chemical modifications, leading to the development of novel functional materials.
Radical and Controlled Polymerization Studies of α-Methylene Esters with Alkyne Side Chains
The polymerization of α-methylene esters, including those with alkyne functionalities, has been explored through both conventional free radical and controlled radical polymerization (CRP) techniques. acs.orgacs.org Controlled polymerization methods are particularly significant as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity), and controlled architectures. nih.gov
In a typical radical polymerization, an initiator generates free radicals that react with the double bond of the this compound monomer, initiating a chain-growth process. The presence of the alkyne group generally does not interfere with the radical polymerization of the methylene (B1212753) group.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer enhanced control over the polymerization process. acs.orgnii.ac.jp These methods rely on a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows for the growth of polymer chains in a more uniform manner. acs.org For instance, in ATRP, a transition metal complex reversibly activates and deactivates the propagating polymer chains. acs.org The RAFT process utilizes a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with predictable molecular weights and low dispersity. acs.org
Studies on related α-methylene esters with alkyne side chains have demonstrated the feasibility of these controlled polymerization methods. researchgate.netchemrxiv.org For example, the polymerization of vinylidenecyclopropanes, which act as butatriene homologues to produce alkyne-containing polymers, has been successfully achieved via RAFT polymerization and photoinduced electron transfer-atom transfer radical polymerization (PET-ATRP). chemrxiv.org These studies provide a strong basis for the controlled polymerization of this compound to produce well-defined polymers with pendant alkyne groups.
Table 1: Comparison of Polymerization Techniques for Alkyne-Functionalized Monomers
| Polymerization Technique | Control over Molecular Weight | Dispersity (Đ) | Typical Initiators/Mediators | Key Advantages |
| Free Radical Polymerization | Limited | Broad | AIBN, Benzoyl Peroxide | Simple, wide monomer scope |
| Atom Transfer Radical Polymerization (ATRP) | High | Narrow (typically < 1.5) | Transition metal complexes (e.g., Cu(I)/ligand) | Well-defined polymers, block copolymers |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | High | Narrow (typically < 1.5) | Dithioesters, trithiocarbonates | Tolerant to various functional groups |
Post-Polymerization Modification via Click Chemistry or Alkyne Functionalization
A key advantage of incorporating this compound into polymers is the presence of the pendant alkyne group, which serves as a versatile handle for post-polymerization modification. uwo.cauwo.ca This allows for the introduction of a wide range of functional groups onto the polymer backbone after the polymerization has been completed. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for such modifications. researchgate.nettue.nl
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole linkage. This reaction is known for its high yields, mild reaction conditions, and tolerance to a broad spectrum of functional groups, making it ideal for modifying complex polymer structures. researchgate.net By reacting the alkyne-functionalized polymer with various azide-containing molecules, a library of functional polymers can be generated from a single parent polymer. uwo.cauwo.ca
For example, polymers derived from this compound can be functionalized with:
Biomolecules: Attachment of peptides, sugars, or other biologically active molecules to create biocompatible or bioactive materials.
Fluorescent Dyes: Introduction of fluorescent tags for imaging and sensing applications.
Small Molecules: Grafting of small organic molecules to tailor the polymer's solubility, thermal properties, or chemical reactivity.
Nanoparticles: Conjugation with nanoparticles to create hybrid organic-inorganic materials with unique optical or electronic properties. uwo.cauwo.ca
Other alkyne functionalization reactions, such as thiol-yne radical additions, can also be employed for post-polymerization modification, further expanding the scope of accessible functional materials.
Development of Novel Functional Polymeric Materials
The ability to synthesize well-defined polymers from this compound and subsequently modify them opens the door to a wide array of novel functional polymeric materials with tailored properties. rsc.org
Table 2: Potential Applications of Functional Polymers from this compound
| Application Area | Type of Functionalization | Resulting Polymer Properties |
| Biomedical | Grafting of polyethylene (B3416737) glycol (PEG), peptides, or drugs | Enhanced biocompatibility, drug delivery capabilities, materials for tissue engineering. rsc.org |
| Sensors | Attachment of chromophores or fluorophores | Materials that change color or fluorescence in response to specific analytes or environmental stimuli. |
| Coatings & Adhesives | Introduction of cross-linking agents or adhesion promoters | Improved mechanical strength, durability, and adhesion to various substrates. |
| Advanced Membranes | Functionalization to control pore size and surface chemistry | Membranes with enhanced selectivity and permeability for gas separation or water purification. researchgate.net |
The development of these materials often involves a multi-step process starting with the controlled polymerization of the monomer, followed by precise post-polymerization modification. The versatility of the alkyne group allows for a modular approach, where the same base polymer can be adapted for various applications by simply changing the azide or other functional molecule used in the modification step. This strategy provides a powerful platform for the rational design and synthesis of advanced polymeric materials with on-demand properties.
V. Spectroscopic and Computational Characterization of Ethyl 2 Methylenepent 4 Ynoate and Its Reaction Products
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like ethyl 2-methylenepent-4-ynoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The structural framework of this compound (C₈H₁₀O₂) is confirmed by analyzing its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different hydrogen environments in the molecule. The ethyl ester group is identified by a quartet from the methylene (B1212753) protons (-OCH₂CH₃) and a triplet from the methyl protons (-OCH₂CH₃). The terminal alkyne proton (-C≡CH) appears as a distinct singlet or a narrow triplet depending on the solvent and resolution. The methylene protons adjacent to the alkyne (C(3)H₂) and the vinylic protons of the methylene group (C(2)=CH₂) also show unique chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all eight carbon atoms in the structure. Key signals include the carbonyl carbon of the ester group, the quaternary and methylene carbons of the double bond, the sp-hybridized carbons of the alkyne, and the carbons of the ethyl group.
A representative set of predicted ¹H and ¹³C NMR data is summarized below.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~4.2 (quartet) | ~61 |
| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |
| C(2)=CH₂ | ~6.3 (singlet), ~5.6 (singlet) | ~128 |
| -C(3)H₂- | ~3.2 (singlet) | ~22 |
| -C≡CH | ~2.1 (singlet) | ~80 |
| -C≡CH | Not Applicable | ~72 |
| >C=C< | Not Applicable | ~135 |
| >C=O | Not Applicable | ~166 |
Note: Actual chemical shifts can vary based on the solvent and experimental conditions.
2D NMR Spectroscopy: To confirm the connectivity established by 1D NMR, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connection between the -OCH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears protons.
While this compound itself is not chiral, its reaction products can be. In such cases, specialized NMR techniques are vital for assigning stereochemistry.
NOESY (Nuclear Overhauser Effect Spectroscopy): For reaction products containing stereocenters, NOESY experiments can determine the relative stereochemistry. This technique detects protons that are close in space, even if they are not directly bonded. The presence of a NOESY cross-peak between two protons indicates their spatial proximity, which can help in assigning cis/trans isomerism or the relative configuration of stereocenters. mdpi.com
Chiral Shift Reagent Studies: When a reaction yields a racemic mixture of chiral products, chiral shift reagents can be used to determine the enantiomeric excess (%ee). These reagents are typically paramagnetic lanthanide complexes that form diastereomeric complexes with the enantiomers in the sample. tcichemicals.com This interaction causes the NMR signals of the two enantiomers to be resolved, allowing for their quantification.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion rates. This rate is directly related to the size and shape of the molecule (its hydrodynamic radius).
For this compound, DOSY could be used to study its behavior in solution, such as the formation of aggregates or complexes with other molecules. In the context of its reaction products, particularly in polymerization reactions, DOSY is invaluable for analyzing the size distribution of oligomers or polymers and determining their hydrodynamic volume. mdpi.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. It measures the mass of the molecule with very high precision (typically to four or more decimal places). This allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.org
The exact mass of this compound is calculated from its molecular formula, C₈H₁₀O₂.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | echemi.com |
| Molecular Weight | 138.16 g/mol | echemi.com |
| Exact Mass | 138.06808 Da | echemi.com |
Experimental HRMS analysis, typically using electrospray ionization (ESI), would aim to find a molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) that matches this calculated exact mass, confirming the compound's identity. thieme-connect.de
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion of interest and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analyzing these fragmentation pathways helps to confirm the proposed structure and can be used to identify the compound in complex mixtures. clockss.org
For this compound, key expected fragmentation pathways under MS/MS conditions would include:
Loss of the ethoxy group: [M - OCH₂CH₃]⁺
Loss of ethylene: [M - C₂H₄]⁺ via a McLafferty rearrangement if structurally possible, or from the ethyl group.
Cleavage of the propargyl group: Loss of the -CH₂C≡CH moiety.
Decarbonylation: Loss of CO from fragment ions.
These fragmentation patterns are essential for distinguishing this compound from its isomers and for tracing its presence and the structure of its derivatives in reaction mixtures. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification and characterization of this compound. It allows for the direct probing of the vibrational modes of the molecule's constituent bonds.
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the key functional groups within this compound. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. researchgate.net Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. researchgate.net
For this compound, characteristic vibrational frequencies can be predicted for its principal functional groups: the terminal alkyne, the α,β-unsaturated ester, and the methylene group.
Alkyne Group (C≡C-H): The terminal alkyne is expected to show a sharp, intense C-H stretching vibration at approximately 3300 cm⁻¹ in the IR spectrum. libretexts.orgpressbooks.pubutdallas.edu The carbon-carbon triple bond (C≡C) stretch gives rise to a sharp, but often weak, absorption in the IR spectrum between 2100 and 2260 cm⁻¹. libretexts.org In Raman spectroscopy, the C≡C stretch is typically more intense due to the significant change in polarizability, appearing in a similar wavenumber range. acs.orgnih.gov This region of the spectrum is often referred to as the "silent region" due to the general absence of other strong signals, making alkyne identification relatively straightforward. acs.org
Ester Group (C=O, C-O): The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong and sharp absorption band in the IR spectrum. For an α,β-unsaturated ester, this band typically appears around 1715-1730 cm⁻¹, which is a lower frequency compared to saturated esters (1735-1750 cm⁻¹) due to conjugation. libretexts.orgwpmucdn.com The C-O stretching vibrations of the ester will result in two strong absorptions in the 1000 to 1300 cm⁻¹ region. libretexts.org
Methylene and Alkene Groups (=CH₂, -CH₂-): The sp² C-H stretching of the methylene group (=CH₂) is expected around 3000-3100 cm⁻¹. pressbooks.pub The C=C stretching of the alkene portion would absorb in the 1640-1680 cm⁻¹ range. libretexts.org
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | ~3300 | Strong, Sharp (IR) |
| C≡C Stretch | 2100 - 2260 | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) | |
| α,β-Unsaturated Ester | C=O Stretch | ~1715 - 1730 | ~1715 - 1730 | Strong (IR) |
| C-O Stretch | 1000 - 1300 | Variable | Strong (IR) | |
| Alkene/Methylene | =C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| C=C Stretch | 1640 - 1680 | 1640 - 1680 | Medium |
Vibrational spectroscopy is not only a qualitative tool but also a powerful method for quantitative analysis and real-time reaction monitoring. researchgate.netlongdom.org The intensity of an absorption band in an IR spectrum is, according to the Beer-Lambert law, directly proportional to the concentration of the absorbing species. rsc.org Similarly, in Raman spectroscopy, the intensity of a scattered signal is linearly related to the concentration of the analyte. rsc.org
This principle allows for the quantitative determination of this compound in a mixture, provided that a unique and well-resolved vibrational band can be identified and calibrated. For reactions involving this compound, such as additions to the alkyne or transformations of the ester group, vibrational spectroscopy can be used to monitor the reaction progress. By tracking the decrease in the intensity of a characteristic vibrational band of the reactant (e.g., the ≡C-H stretch at ~3300 cm⁻¹) and the corresponding increase in a band characteristic of the product, one can determine the reaction kinetics and endpoint. longdom.org The use of fiber-optic probes allows for in-situ monitoring of reactions under various conditions. researchgate.net
Electronic Spectroscopy and Chiroptical Studies
Electronic spectroscopy provides information about the electronic transitions within a molecule, while chiroptical techniques are essential for studying the stereochemical aspects of chiral molecules.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq For organic molecules, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π*). uobabylon.edu.iq
This compound possesses a conjugated enyne system (a double bond conjugated with a triple bond), which is a chromophore that absorbs UV light. The conjugation of the double and triple bonds lowers the energy gap between the π and π* orbitals, resulting in absorption at longer wavelengths compared to isolated double or triple bonds. masterorganicchemistry.com The π → π* transition for conjugated enynes is expected to result in a strong absorption band in the UV region. youtube.com The exact position of the maximum absorbance (λmax) is influenced by the specific substitution pattern and the solvent.
This compound itself is not chiral. However, if it is derivatized to create a chiral center, for example, through asymmetric synthesis or by introducing a chiral auxiliary, Circular Dichroism (CD) spectroscopy becomes an invaluable tool for stereochemical analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. chemistrywithatwist.com
For instance, if a chiral center were introduced adjacent to the enyne system, the chromophore would become electronically perturbed in a chiral manner, leading to a characteristic CD spectrum. This spectrum can be used to determine the enantiomeric excess and, often in conjunction with computational methods, the absolute configuration of the chiral derivative. chemistrywithatwist.comnih.gov Chiral allenes, which can be potential reaction products of alkynes, are known to exhibit strong CD signals that are highly sensitive to their absolute configuration. acs.orgresearchgate.netresearchgate.net
Quantum Chemical Computations and Molecular Modeling
Quantum chemical computations and molecular modeling have become indispensable tools for complementing experimental spectroscopic data and for predicting the properties and reactivity of molecules like this compound. researchgate.netumn.edu
Density Functional Theory (DFT) is a widely used computational method for calculating a variety of molecular properties with good accuracy. umn.edu For this compound, DFT calculations can be employed to:
Predict Vibrational Spectra: DFT can calculate the vibrational frequencies and intensities of a molecule. numberanalytics.com These calculated spectra (IR and Raman) can aid in the assignment of experimental bands and provide a more detailed understanding of the vibrational modes. aip.orgresearchgate.net Anharmonic frequency calculations can provide even more accurate predictions. digitellinc.com
Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis spectra. researchgate.net This allows for the assignment of experimental absorption bands to specific electronic transitions.
Determine Molecular Structure and Energetics: Computational methods can determine the most stable conformation of the molecule and calculate its thermodynamic properties.
Model Reaction Mechanisms: DFT can be used to explore the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates to elucidate reaction mechanisms and predict product distributions. pku.edu.cnscilit.comrsc.org
The following table summarizes the application of various computational methods to the study of this compound.
| Computational Method | Information Provided | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies (IR/Raman), thermodynamic properties. | Prediction and assignment of spectroscopic data, understanding of molecular stability. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra simulation. | Interpretation of electronic transitions and UV-Vis spectra. |
| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate energies and properties. | Benchmarking DFT results and providing high-accuracy data for small systems. aip.org |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule over time, including solvent effects. | Understanding conformational flexibility and interactions with the environment. chemrxiv.org |
Conformational Analysis and Geometrical Optimization
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. For this compound, the presence of sp², and sp hybridized carbon atoms, along with single bonds, allows for a degree of rotational freedom, leading to various possible conformations.
Computational chemistry provides powerful tools for performing conformational analysis and geometrical optimization. Methods such as molecular mechanics and, more accurately, quantum chemical calculations like Density Functional Theory (DFT), can be employed to identify the most stable conformations (local and global minima on the potential energy surface) and the transition states that separate them.
For this compound, the key dihedral angles to consider are those around the C2-C3 single bond and the C-O single bond of the ester group. The planarity of the conjugated enyne system is a critical factor. A fully planar conformation would maximize π-orbital overlap, leading to electronic stabilization. However, steric hindrance between the ethyl group and the methylene protons, or between the methylene protons and the ethynyl (B1212043) group, could lead to deviations from planarity.
Geometrical optimization calculations would typically start with several initial guess geometries, representing different possible conformations (e.g., s-cis and s-trans conformers around the C2-C3 bond). The optimization process then systematically alters the geometry to find the arrangement with the lowest electronic energy. The results of such an analysis for this compound would likely reveal a preference for a nearly planar arrangement of the conjugated backbone to maximize electronic delocalization. Studies on similar conjugated enyne systems have shown that the planarity of the conjugated system is a dominant factor in determining the most stable conformation. uni-regensburg.deresearchgate.netacs.org The ethyl group of the ester would also have multiple possible conformations, with staggered arrangements generally being more stable.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are not only used to determine molecular geometry but can also predict spectroscopic data with a reasonable degree of accuracy. This is particularly useful for novel compounds where experimental spectra may not be readily available or for aiding in the assignment of experimental signals.
Predicted NMR Chemical Shifts:
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound can be predicted using DFT calculations or empirical additivity rules based on the chemical environment of each nucleus. The predicted values help in the structural elucidation of the molecule and its reaction products.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H -C≡ | 2.5 - 3.1 | - |
| ≡C -H | - | 65 - 85 |
| -C ≡ | - | 70 - 90 |
| =C H₂ | 5.5 - 6.5 | 120 - 135 |
| =C (CH₂) | - | 130 - 145 |
| C =O | - | 165 - 175 |
| O-C H₂-CH₃ | 4.1 - 4.3 | 60 - 63 |
| O-CH₂-C H₃ | 1.2 - 1.4 | 13 - 15 |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. The ranges are based on typical values for similar functional groups. pressbooks.pubspectroscopyonline.compku.edu.cnacs.orgrsc.org |
Predicted Vibrational Frequencies (IR Spectroscopy):
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The vibrational frequencies of the bonds in this compound can be predicted computationally. These predicted frequencies, when compared with experimental IR spectra, can confirm the presence of key structural motifs.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3250 - 3350 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |
| Alkene | =C-H Stretch | 3020 - 3080 | Medium |
| Alkene | C=C Stretch | 1620 - 1680 | Medium |
| Ester | C=O Stretch | 1715 - 1730 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
| Table 2: Predicted characteristic IR vibrational frequencies for this compound. pressbooks.publibretexts.orgorgchemboulder.commasterorganicchemistry.comdocbrown.infoorgchemboulder.com The conjugation of the ester with the double bond is expected to lower the C=O stretching frequency compared to a saturated ester. orgchemboulder.com |
Density Functional Theory (DFT) for Reaction Pathway Investigations and Energy Barriers
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. whiterose.ac.ukacs.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway and help to rationalize or predict the outcome of a reaction.
For this compound, a molecule with multiple reactive sites, DFT can be used to explore various potential reaction pathways. For instance, its conjugated enyne system makes it a candidate for various cycloaddition reactions.
Investigation of Cycloaddition Reactions:
The conjugated diene-like system in this compound suggests that it could participate in Diels-Alder [4+2] cycloaddition reactions, with the enyne acting as the diene component. DFT calculations could be used to model the reaction with various dienophiles. These calculations would determine the geometry of the transition state, the activation energy barrier, and the thermodynamics of the reaction. This would help in predicting the feasibility of the reaction and the stereoselectivity of the product. DFT studies on similar enyne cycloadditions have been instrumental in understanding their mechanisms and selectivities. rsc.orgnih.govresearchgate.net
Investigation of Nucleophilic Addition Reactions:
The electrophilic nature of the double bond, conjugated to the ester group, makes it susceptible to nucleophilic attack. DFT can be employed to study the mechanism of nucleophilic addition to the β-carbon of the α,β-unsaturated ester system. By modeling the approach of a nucleophile, the transition state for the addition can be located, and the activation energy can be calculated. This would provide insights into the reactivity of the molecule towards different nucleophiles and the regioselectivity of the attack. Theoretical studies on nucleophilic additions to similar activated alkenes have provided valuable mechanistic understanding. acs.orgmdpi.com
Furthermore, DFT can be used to investigate the subsequent steps in a reaction sequence. For example, after an initial cycloaddition or nucleophilic addition, further transformations may be possible. DFT can help to map out the entire potential energy surface of the reaction, identifying the most likely reaction products and any potential byproducts. The calculated energy barriers for different pathways can explain why certain products are formed preferentially over others. itu.edu.tr
Vi. Future Directions and Emerging Research Avenues for Ethyl 2 Methylenepent 4 Ynoate
Development of Highly Efficient and Sustainable Catalytic Systems
Currently, there are no documented catalytic systems specifically designed for the synthesis of Ethyl 2-methylenepent-4-ynoate. Future research should prioritize the development of such systems, focusing on efficiency and sustainability. Key areas of investigation would include:
Atom-Economical Coupling Reactions: Exploring transition-metal catalysis (e.g., palladium, copper, rhodium) for the cross-coupling of appropriate precursors. For instance, a potential route could involve the coupling of a terminal alkyne with a suitable allene (B1206475) or vinyl halide derivative. The development of catalysts that facilitate high yields and selectivity with minimal waste will be crucial.
Green Solvents and Renewable Feedstocks: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids would enhance the sustainability of the synthesis. Additionally, investigating pathways from bio-renewable feedstocks could provide a more environmentally friendly lifecycle for the compound.
Heterogeneous Catalysis: The design of solid-supported catalysts could simplify product purification and allow for catalyst recycling, thereby reducing costs and environmental impact. Materials like functionalized silica, zeolites, or metal-organic frameworks could serve as effective supports.
A comparative table of potential catalytic systems to be investigated could be structured as follows:
| Catalyst Type | Potential Precursors | Advantages | Research Goals |
| Palladium-based | Propargyl alcohol derivatives and ethyl 2-(bromomethyl)acrylate | High efficiency in C-C bond formation | Optimize ligand and reaction conditions for high selectivity |
| Copper-catalyzed | Terminal alkynes and functionalized alkenes | Lower cost and toxicity compared to palladium | Investigate ligand effects on regioselectivity |
| Rhodium-catalyzed | Diyne substrates and acrylates | Potential for novel cycloaddition pathways | Explore asymmetric catalysis for chiral derivatives |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural motif of this compound, featuring both an alkyne and a conjugated methylene (B1212753) ester, suggests a rich and varied reactivity that is yet to be explored. Future research should aim to uncover and harness these reactivity patterns.
Cycloaddition Reactions: The enyne moiety is a prime candidate for various cycloaddition reactions, such as Diels-Alder, [4+2], and [2+2+2] cycloadditions, which could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds.
Enyne Metathesis: Intramolecular and intermolecular enyne metathesis, likely catalyzed by ruthenium or molybdenum complexes, could provide access to a diverse range of cyclic and acyclic dienes, which are valuable building blocks in organic synthesis.
Radical-Mediated Transformations: The double and triple bonds are susceptible to radical addition, opening up avenues for novel functionalization and polymerization pathways.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
As a currently non-commercial compound, there are no established scalable production methods for this compound. Integrating its synthesis into flow chemistry and automated platforms would be a significant step towards making this compound more accessible for research and potential applications.
Continuous Flow Synthesis: Developing a continuous flow process would offer benefits such as improved safety, better heat and mass transfer, and the potential for higher throughput and purity compared to batch synthesis.
Automated Reaction Optimization: Utilizing automated platforms could rapidly screen a wide range of reaction parameters (catalyst, solvent, temperature, stoichiometry) to identify optimal conditions for its synthesis.
In-line Purification and Analysis: The integration of in-line purification and analytical techniques (e.g., HPLC, NMR) would streamline the production process and ensure real-time quality control.
Bio-Inspired Synthesis and Enzymatic Transformations
The field of biocatalysis offers a powerful toolkit for sustainable and selective chemical synthesis. While there is no current research on the bio-inspired or enzymatic synthesis of this compound, this represents a promising future direction.
Ene-Reductases and Alkyne Hydratases: Engineered enzymes, such as ene-reductases, could potentially be used for the stereoselective reduction of the double bond. Similarly, alkyne hydratases could facilitate the selective hydration of the triple bond.
Lipases for Esterification: If a precursor carboxylic acid is synthesized, lipases could be employed for the final esterification step under mild and environmentally friendly conditions.
Directed Evolution: Modern techniques in directed evolution could be used to tailor enzymes specifically for the synthesis or transformation of this compound and its derivatives, potentially leading to highly efficient and selective biocatalytic routes.
Design and Application in Advanced Functional Materials (beyond basic polymers)
The multifunctionality of this compound suggests its potential as a monomer or building block for advanced functional materials. While no such applications currently exist, future research could explore:
Conjugated Polymers: The enyne structure could be a precursor for creating conjugated polymers with interesting electronic and optical properties, potentially for use in organic electronics such as sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).
Cross-linked Networks: The presence of multiple reactive sites allows for its use as a cross-linking agent to create robust polymer networks with tailored mechanical and thermal properties.
Functional Surface Coatings: The reactive handles could be used to graft the molecule onto surfaces, creating functional coatings with specific properties such as hydrophobicity, biocompatibility, or reactivity for further chemical modification.
Deepening Theoretical Understanding for Predictive Retrosynthesis and Reaction Design
Given the lack of experimental data, theoretical and computational studies will be invaluable in guiding future research on this compound.
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the different functional groups, map out reaction mechanisms, and identify the most plausible synthetic routes.
Predictive Retrosynthesis: Advanced retrosynthetic analysis software, aided by quantum chemical calculations, could propose novel and efficient synthetic pathways to the target molecule and its derivatives.
In Silico Design of Catalysts: Computational screening of potential catalysts and ligands could accelerate the discovery of highly efficient and selective catalytic systems for the synthesis of this compound.
A summary of computational approaches and their potential impact is presented below:
| Computational Method | Research Focus | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanism and transition state analysis | Prediction of product selectivity and reaction kinetics |
| Molecular Dynamics (MD) | Simulation of polymer chain formation and interaction | Design of materials with desired bulk properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Rational design of biocatalysts for synthesis |
Q & A
Q. 1.1. What are the established synthetic protocols for Ethyl 2-methylenepent-4-ynoate, and how can reaction conditions be optimized?
The compound is synthesized via a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-bromopropyne at 70°C for 6 hours, yielding 64% after column chromatography (hexanes/CH₂Cl₂, 3:1) . Optimization involves adjusting reaction time, temperature, and stoichiometry. For higher yields, alternative catalysts (e.g., LiBr) or microwave-assisted synthesis could be explored. Purity is confirmed by TLC (Rf = 0.61 in hexanes/CH₂Cl₂) .
Q. 1.2. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the α,β-unsaturated ester moiety and terminal alkyne signals.
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (C≡C stretch).
- GC-MS : To verify molecular ion ([M]⁺ at m/z 140) and fragmentation patterns.
Proper calibration and comparison with computational simulations (e.g., DFT) reduce misassignments .
Q. 1.3. What safety precautions are necessary during synthesis and handling?
- Use inert conditions (N₂/Ar) due to alkyne reactivity.
- Avoid prolonged exposure to light or heat to prevent polymerization.
- Store in amber vials at –20°C, analogous to recommendations for sensitive esters like ethyl diazoacetate .
Advanced Research Questions
Q. 2.1. How can computational modeling resolve contradictions in experimental data (e.g., unexpected stereochemistry or reactivity)?
Density Functional Theory (DFT) calculations can model transition states and electron density distributions to explain anomalies. For example, discrepancies in reaction rates may arise from unaccounted steric effects or solvent interactions. Compare computational results with crystallographic data (e.g., CCDC 1901024 for structurally similar alkynes) .
Q. 2.2. What strategies address low reproducibility in catalytic cycloadditions involving this compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI, Pd(PPh₃)₄) under varying conditions.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps.
- Byproduct Analysis : Use HPLC-MS to detect side products, adjusting stoichiometry or solvent polarity accordingly.
Q. 2.3. How do electronic and steric effects influence the compound’s reactivity in click chemistry?
The electron-deficient α,β-unsaturated ester enhances reactivity in azide-alkyne cycloadditions. Steric hindrance from the methylene group may slow reactions; substituent effects can be quantified using Hammett parameters or computational Fukui indices .
Q. 2.4. How can conflicting NMR data from different labs be reconciled?
- Standardization : Use deuterated solvents with internal standards (e.g., TMS).
- Collaborative Validation : Cross-check spectra with independent labs.
- Dynamic Effects : Consider temperature-dependent conformational changes (e.g., restricted rotation in esters) .
Methodological Frameworks
Q. 3.1. Designing experiments to probe reaction mechanisms
Q. 3.2. Statistical approaches for analyzing contradictory biological activity data
- Multivariate Analysis : Apply PCA to distinguish assay-specific variables (e.g., cell line variability).
- Meta-Analysis : Pool data from multiple studies, weighting by sample size and methodology rigor .
Data Presentation Guidelines
| Parameter | Example | Reference |
|---|---|---|
| Synthetic Yield | 64% (isolated) | |
| TLC Rf Values | 0.61 (hexanes/CH₂Cl₂, 3:1) | |
| Stability Conditions | –20°C, amber vial, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
